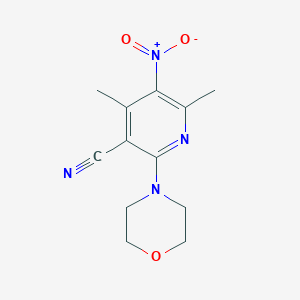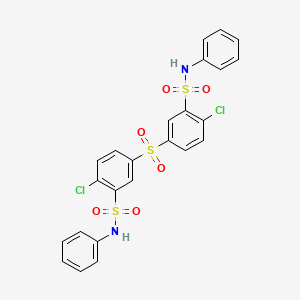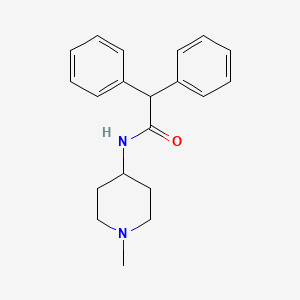
N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide, commonly known as DPA, is a chemical compound used in scientific research for its wide range of biological activities. DPA is a small molecule that has been found to possess antifungal, antibacterial, antitumor, and anti-inflammatory properties. In
作用機序
The mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, DPA has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis. DPA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. It has been shown to disrupt fungal cell wall synthesis, leading to cell death. DPA has also been found to induce apoptosis in cancer cells, leading to cell death. Furthermore, DPA has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
実験室実験の利点と制限
One advantage of using DPA in lab experiments is its wide range of biological activities. DPA can be used to study antifungal, antibacterial, antitumor, and anti-inflammatory properties. Another advantage of using DPA is its small size, which allows it to easily penetrate cell membranes. However, one limitation of using DPA is its potential toxicity. DPA has been found to be toxic to some cell types at high concentrations.
将来の方向性
There are several future directions for the study of N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide. One direction is the development of DPA analogs with improved biological activities and reduced toxicity. Another direction is the study of the mechanism of action of DPA in greater detail. Furthermore, the potential use of DPA as a therapeutic agent for fungal infections, bacterial infections, cancer, and inflammation could be explored. Finally, the use of DPA in combination with other drugs could also be investigated to enhance its biological activities.
合成法
The synthesis of N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization.
科学的研究の応用
DPA has been extensively studied for its biological activities. It has been found to possess antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. DPA has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, DPA has been found to possess antitumor properties, inhibiting the growth of several cancer cell lines. Furthermore, DPA has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(21-17-12-11-16(13-20-17)22(24)25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHDADQHLVOJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386625 |
Source


|
| Record name | N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
CAS RN |
5769-12-0 |
Source


|
| Record name | N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)

![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)

![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)